2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, formamido, methanethioyl, and trifluorohydroxypropanoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorobenzoic acid with methanol to form methyl 2,4-dichlorobenzoate . This intermediate is then subjected to further reactions involving formamido and methanethioyl groups under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced techniques such as microreactors can enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: A simpler compound with similar structural elements but lacking the additional functional groups.
2,4-Dichlorophenylformamide: Shares the dichlorophenyl and formamido groups but differs in overall structure.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups but different substituents
Uniqueness
METHYL 2-[4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-3-METHYLPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H15Cl2F3N2O4S |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
methyl 2-[4-[(2,4-dichlorobenzoyl)carbamothioylamino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C19H15Cl2F3N2O4S/c1-9-7-10(18(29,16(28)30-2)19(22,23)24)3-6-14(9)25-17(31)26-15(27)12-5-4-11(20)8-13(12)21/h3-8,29H,1-2H3,(H2,25,26,27,31) |
InChI Key |
YPHKJTHYLVJHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.